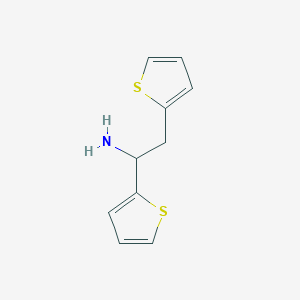

1,2-Di(2-thienyl)ethylamine

説明

Structural Classification and Nomenclature of Thienylethylamine Analogues

The thienylethylamine class can be broadly categorized based on the substitution pattern on the thiophene (B33073) ring, the ethylamine (B1201723) side chain, and the nitrogen atom.

Primary thienylethylamines are the simplest members of this class, featuring an unsubstituted amino group. The most fundamental example is 2-(2-thienyl)ethylamine, where the ethylamine group is attached to the C2 position of the thiophene ring. nih.govsigmaaldrich.comsigmaaldrich.com Another positional isomer is 2-(3-thienyl)ethanamine, with the side chain at the C3 position. nih.govbldpharm.com These compounds serve as foundational structures for the development of more complex derivatives.

Several synthetic routes to 2-(2-thienyl)ethylamine have been developed. One common method involves the reduction of 2-(2-nitrovinyl)thiophene (B151962). epo.org Another approach is the reduction of 2-thiopheneacetonitrile (B147512). chemicalbook.com Industrial-scale synthesis may involve the acylation of thiophene followed by reduction and hydrolysis steps. epo.org A multi-step synthesis starting from thiophene can also be employed, proceeding through intermediates like 2-bromothiophene (B119243) and 2-thiophene ethanol (B145695). patsnap.comgoogle.com

Table 1: Properties of Primary Thienylethylamines

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass | Physical Form | Boiling Point |

|---|---|---|---|---|---|---|

| 2-(2-Thienyl)ethylamine | 2-thiophen-2-ylethanamine | 30433-91-1 | C₆H₉NS | 127.21 g/mol | Liquid | 200-201 °C |

| 2-(3-Thienyl)ethanamine | 2-thiophen-3-ylethanamine | 59311-67-0 | C₆H₉NS | 127.21 g/mol | - | - |

Substitution on the ethylamine side chain or the amino group gives rise to a wide array of derivatives with diverse properties. A notable example is 1-methyl-2-(2-thienyl)ethylamine, also known as thiopropamine. This compound is an analogue of amphetamine where the phenyl ring is replaced by a thiophene ring. Thiopropamine and its derivatives have been subjects of pharmacological interest.

The nomenclature of these substituted compounds follows standard IUPAC rules, indicating the position and nature of the substituents. For instance, in thiopropamine, the "1-methyl" prefix specifies a methyl group on the carbon atom adjacent to the amino group.

Table 2: Examples of Substituted Thienylethylamines

| Compound Name | Other Names | Key Structural Feature |

|---|---|---|

| Thiopropamine | 1-methyl-2-(2-thienyl)ethylamine | Methyl group on the α-carbon of the ethylamine chain |

| Methiopropamine (MPA) | N-methyl-1-(thiophen-2-yl)propan-2-amine | N-methylation of thiopropamine |

The incorporation of multiple thiophene rings within the ethylamine structure leads to di- and poly-thienylethylamine architectures. The subject of this article, 1,2-Di(2-thienyl)ethylamine , falls into this category. This compound features a thienyl group on both the C1 and C2 positions of the ethylamine backbone.

While specific research on this compound is not extensively documented in publicly available literature, it belongs to the broader class of 1,2-diarylethylamines. wikipedia.org Compounds in this class are characterized by two aryl groups attached to adjacent carbons of an ethylamine chain. wikipedia.org Many 1,2-diarylethylamines are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org It is plausible that this compound would exhibit similar properties, though this would require empirical validation. The synthesis of such a molecule would likely involve specialized synthetic methodologies to control the regiochemistry of the two thienyl substitutions. A structurally related compound found in chemical databases is 1,2-di(2-thienyl)-1,2-ethanediamine, which possesses two amino groups. nih.gov Another related structure is trans-1,2-di(2-thienyl)ethylene, which contains a carbon-carbon double bond instead of the ethylamine backbone. nih.gov

Academic Significance and Research Context

Thienylethylamines are of considerable academic interest due to their utility as synthetic precursors and their presence in biologically active molecules.

The thienylethylamine scaffold is a valuable building block in organic synthesis. The primary amine group can be readily functionalized to introduce a wide range of substituents, allowing for the construction of diverse chemical libraries. For example, 2-(2-thienyl)ethylamine can be used to functionalize multiwall carbon nanotubes and is a reactant in the synthesis of pyrimidine (B1678525) and acylguanidine derivatives. sigmaaldrich.comsigmaaldrich.com It also undergoes condensation reactions to form piperazine-2,6-dione (B107378) derivatives. sigmaaldrich.comsigmaaldrich.com The synthesis of various ethylamine derivatives with potential applications as psychotropic drugs has been a subject of patent literature. google.com

Thienylethylamines are particularly important in the synthesis of fused heterocyclic systems. For instance, they are key intermediates in the preparation of thieno[3,2-c]pyridine (B143518) derivatives. This class of compounds has applications in the pharmaceutical industry. The synthesis of these complex heterocyclic structures often relies on the reactivity of the thienylethylamine starting material. epo.org The development of efficient synthetic methods for thienylethylamines is therefore crucial for accessing these more elaborate molecular architectures. google.comdissertationtopic.net

Research Findings on the Chemical Compound “this compound” Remain Undocumented in Scientific Literature

Despite a comprehensive search of chemical databases and scientific literature, no specific information, research findings, or data are available for the chemical compound "this compound."

This indicates that the compound is likely not a subject of significant scientific study, synthesis, or application that has been published in accessible records. The investigation into this specific molecule yielded no results for its synthesis, properties, or potential uses, making it impossible to construct a detailed scientific article based on the requested outline.

While information on "this compound" is absent, the search did retrieve data on structurally related chemical classes and specific molecules, which are distinct from the requested compound. These include:

Thienylethylamines : This class of compounds features a single thiophene ring attached to an ethylamine group. Compounds such as 2-(2-Thienyl)ethylamine are known and have been studied. chemwhat.commanavchem.comchemicalbook.comnih.gov For instance, 2-(2-Thienyl)ethylamine is used as a building block in the synthesis of more complex molecules, including derivatives with potential applications in materials science for functionalizing carbon nanotubes and in medicinal chemistry for creating potential HCV replication inhibitors. chemicalbook.comsigmaaldrich.com

1,2-Diarylethylamines : This is a broader class of compounds characterized by two aryl (aromatic ring) groups attached to an ethylamine backbone. wikipedia.org While "this compound" would theoretically be a member of this class, research in this area has predominantly focused on compounds with non-heteroaromatic rings (like phenyl groups). wikipedia.org

trans-1,2-Di(2-thienyl)ethylene : This molecule contains two thiophene rings linked by an ethylene (B1197577) group, but it lacks the amine functional group that would classify it as an ethylamine. nih.gov

The historical development of thienylethylamine research dates back to various synthesis methods explored throughout the 20th century. Early methods included the reduction of 2-nitrovinyl-thiophene and Hoffmann degradation of 3-(2-thienyl)-propionamide. epo.org Over time, more efficient industrial processes were developed to improve yields and avoid hazardous reagents. epo.org

Structure

3D Structure

特性

分子式 |

C10H11NS2 |

|---|---|

分子量 |

209.3 g/mol |

IUPAC名 |

1,2-dithiophen-2-ylethanamine |

InChI |

InChI=1S/C10H11NS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6,9H,7,11H2 |

InChIキー |

NIVWUWVSYREYOR-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=C1)CC(C2=CC=CS2)N |

製品の起源 |

United States |

Synthetic Methodologies for Thienylethylamine Derivatives

Synthesis of 2-(2-Thienyl)ethylamine

The preparation of 2-(2-thienyl)ethylamine is primarily achieved through the reduction of suitable thiophene (B33073) precursors. A common and effective starting material for this transformation is 2-(2-nitrovinyl)thiophene (B151962).

The conversion of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine involves the reduction of the nitrovinyl group. Several classes of reducing agents and methods have been successfully employed for this purpose, each with its own set of reaction conditions and efficiencies.

The reduction of 2-(2-nitrovinyl)thiophene is a critical step in the synthesis of 2-(2-thienyl)ethylamine. The following subsections detail the various methodologies developed for this transformation.

Reduction Reactions of Thiophene Precursors

Reduction of 2-(2-Nitrovinyl)thiophene

Hydride-Based Reduction (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitroalkenes to primary amines. masterorganicchemistry.com The reduction of 2-(2-nitrovinyl)thiophene using LiAlH₄ in an appropriate solvent like dry tetrahydrofuran (B95107) (THF) provides 2-(2-thienyl)ethylamine in good yield. justia.comresearchgate.net One study reported a yield of 79% when the reaction was carried out at room temperature for 12 hours. researchgate.net However, the highly reactive nature of LiAlH₄ necessitates careful handling and anhydrous conditions. masterorganicchemistry.comjustia.com

Table 1: Hydride-Based Reduction of 2-(2-Nitrovinyl)thiophene

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| LiAlH₄ | Dry THF | Room Temp. | 12 h | 79 | researchgate.net |

Boron-Containing Reducing Agents (e.g., Diborane)

An improved and often preferred method for the reduction of 2-(2-nitrovinyl)thiophene involves the use of boron-containing reducing agents, particularly diborane (B8814927) (B₂H₆). google.comunifiedpatents.comjustia.comunifiedpatents.com This process is considered advantageous for its efficiency and is utilized in the industrial synthesis of precursors for drugs like ticlopidine. google.comunifiedpatents.comjustia.comunifiedpatents.com The reaction is typically performed by slowly adding a solution of 2-(2-nitrovinyl)thiophene in a polar solvent such as THF to a molar excess of a diborane solution while maintaining a temperature between 5°C and 15°C. google.com The reaction mixture is stirred for an extended period, often 18 to 40 hours, to ensure complete reduction. google.com A study also describes a methodology using in situ generated diborane from sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate, which yielded 2-(2-thienyl)ethylamine in 75% yield. researchgate.net

Table 2: Boron-Containing Reducing Agents for 2-(2-Nitrovinyl)thiophene Reduction

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diborane (B₂H₆) | THF | 5-15 | 18-40 | - | google.com |

| BH₃-THF / NaBH₄ | - | - | - | 75 | researchgate.net |

Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)

Catalytic hydrogenation offers another pathway for the reduction of 2-(2-nitrovinyl)thiophene. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. iitm.ac.in While specific yields for the hydrogenation of 2-(2-nitrovinyl)thiophene are not extensively detailed in the provided context, catalytic hydrogenation is a well-established and powerful technique for the reduction of nitro compounds. iitm.ac.inlibretexts.org The efficiency of the reduction can be influenced by the choice of catalyst, solvent, temperature, and pressure.

Table 3: Catalytic Hydrogenation for Nitro Compound Reduction

| Catalyst | Application | Reference |

| Palladium on Carbon (Pd/C) | General reduction of nitro groups | iitm.ac.in |

| Raney Nickel | General reduction of nitro groups | iitm.ac.in |

Electrochemical Reduction

The electrochemical reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine has also been reported. google.comgoogleapis.com This method provides an alternative to chemical reducing agents and can be a valuable synthetic tool. A UK patent application describes this specific electrochemical conversion. google.comgoogleapis.com Further details on the specific conditions and yields were not available in the provided search results.

Reduction of 2-Thienylacetonitrile Derivatives

A common and effective method for synthesizing 2-thienylethylamines involves the reduction of 2-thienylacetonitrile and its derivatives. google.comresearchgate.net This approach offers a direct route to the target amine. The nitrile group can be reduced using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. epo.org For instance, 2-thienylacetonitrile can be prepared by the reaction of 2-chloromethylthiophene with sodium cyanide. google.com Subsequent reduction of the nitrile furnishes 2-(2-thienyl)ethylamine.

A patent describes a method for preparing 2-thiopheneacetonitrile (B147512) through a palladium-catalyzed decarboxylation coupling of 2-bromothiophene (B119243) and a cyano-acetate salt in an organic solvent. google.com The resulting 2-thiopheneacetonitrile is then reduced to 2-thiopheneethylamine. google.com This process is highlighted for its mild reaction conditions and suitability for industrial production. google.com

| Starting Material | Reagents | Product | Ref. |

| 2-Bromothiophene, Cyano-acetate | Palladium catalyst, Organic phosphine (B1218219) ligand | 2-Thiopheneacetonitrile | google.com |

| 2-Thiopheneacetonitrile | Reducing agent (e.g., NaBH4/BF3·Et2O) | 2-Thiopheneethylamine | google.com |

Reduction of 2-Thienylacetamide

Another synthetic pathway involves the reduction of 2-thienylacetamide. This amide can be prepared from 3-(2-thienyl)acrylic acid via reaction with thionyl chloride and subsequently ammonia (B1221849). dissertationtopic.net The reduction of the amide group to an amine can be achieved using powerful reducing agents like lithium aluminum hydride. This method, however, is often associated with the use of hazardous reagents. epo.org

| Starting Material | Reagents | Product | Ref. |

| 3-(2-Thienyl)acrylic acid | 1. SOCl2, 2. NH3 | 2-Thienylacetamide | dissertationtopic.net |

| 2-Thienylacetamide | Lithium aluminum hydride | 2-(2-Thienyl)ethylamine | epo.orgdissertationtopic.net |

Multi-Step Synthetic Sequences from Thiophene Starting Materials

More elaborate synthetic routes often begin with the functionalization of the thiophene ring, followed by a series of reactions to build the ethylamine (B1201723) side chain.

A versatile and widely used intermediate in the synthesis of thienylethylamine derivatives is 2-thiophenecarboxaldehyde. dissertationtopic.netchemicalbook.com

The Vilsmeier-Haack reaction is a crucial method for introducing a formyl group onto the thiophene ring to produce 2-thiophenecarboxaldehyde. rsc.orgnih.govthieme-connect.com This reaction typically involves treating thiophene with a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nih.govyoutube.com The reaction is a form of electrophilic substitution. youtube.com Studies have optimized this reaction, for instance, by using triphosgene (B27547) (BTC) as a substitute for phosphorus oxychloride to synthesize 2-thiophenecarboxaldehyde from thiophene and DMF. globethesis.com

| Starting Material | Reagents | Product | Ref. |

| Thiophene | DMF, POCl3 | 2-Thiophenecarboxaldehyde | nih.govyoutube.com |

| Thiophene | DMF, BTC | 2-Thiophenecarboxaldehyde | globethesis.com |

Following the synthesis of 2-thiophenecarboxaldehyde, a Knoevenagel condensation with nitromethane (B149229) is a key step to extend the carbon chain and introduce a nitro group. scientific.netresearchgate.netcolab.ws This reaction yields 2-(2-nitrovinyl)thiophene. dissertationtopic.net Various catalysts and conditions have been explored to optimize this condensation, including the use of β-alanine as a catalyst, sometimes in conjunction with microwave irradiation to improve yields. scientific.netresearchgate.net

| Starting Material | Reagents | Product | Ref. |

| 2-Thiophenecarboxaldehyde | Nitromethane, β-alanine | 2-(2-Nitrovinyl)thiophene | scientific.netresearchgate.net |

An alternative route from 2-thiophenecarboxaldehyde involves its conversion to 2-thiopheneacetaldehyde, which is then transformed into 2-thiopheneacetaldehyde oxime. chemicalbook.comchemicalbook.comchemicalbook.comsmolecule.com This oxime can then be reduced to the desired 2-thienylethylamine. chemicalbook.comgoogle.comvulcanchem.com For example, 2-thiophenecarboxaldehyde can react with isopropyl chloroacetate (B1199739) to form 2-thiopheneacetaldehyde, which upon reaction with hydroxylamine (B1172632) hydrochloride, yields the oxime. chemicalbook.comchemicalbook.com The final reduction of the oxime has been accomplished using various systems, such as NaBH4/CuSO4/Amberlyst-15, which is noted for its mild conditions and high yield. google.com

| Starting Material | Reagents | Product | Ref. |

| 2-Thiophenecarboxaldehyde | Isopropyl chloroacetate | 2-Thiopheneacetaldehyde | chemicalbook.comchemicalbook.com |

| 2-Thiopheneacetaldehyde | Hydroxylamine hydrochloride | 2-Thiopheneacetaldehyde oxime | chemicalbook.comchemicalbook.com |

| 2-Thiopheneacetaldehyde oxime | NaBH4/CuSO4/Amberlyst-15 | 2-Thienylethylamine | google.com |

From 2-Thiopheneethanol (B144495) Derivatives

2-Thiopheneethanol serves as a key precursor in several synthetic routes to 2-(2-thienyl)ethylamine. These methods involve the transformation of the hydroxyl group into a better leaving group, facilitating subsequent amination.

A common strategy involves the conversion of 2-(2-thienyl)ethanol into a sulfonate ester, such as a tosylate or mesylate. google.com This is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. google.com The resulting sulfonate is a good leaving group, which can then be displaced by an amine. For instance, reaction with o-chlorobenzylamine can yield a secondary amine, a key step in the synthesis of the antiplatelet drug ticlopidine. google.com Direct amination of 2-(2'-thienyl)alkyl sulfonates with ammonia can also be employed, though this method may lead to the formation of secondary and tertiary amine side products. google.comepo.org

Another approach involves the esterification of 2-thiophene ethanol (B145695), followed by ammonolysis. patsnap.comgoogle.comgoogle.comevitachem.com This two-step process provides a pathway to 2-thienylethylamine. The initial esterification is followed by treatment with ammonia under pressure to yield the desired primary amine. patsnap.comgoogle.comgoogle.comsmolecule.com This method is noted for its use of readily available thiophene as a starting material and avoids the use of expensive or toxic reducing agents. patsnap.comgoogle.comgoogle.com

2-Thiophene ethanol can be oxidized to 2-thiophenealdehyde using reagents like pyridinium (B92312) chlorochromate (PCC) supported on silica (B1680970) gel (PCC/SiO₂). google.com This method is characterized by its mild reaction conditions and high yield (94%). google.com The resulting 2-thiophenealdehyde is then converted to 2-thiophene acetaldehyde (B116499) oxime by reacting it with hydroxylamine hydrochloride. google.com Finally, the oxime is reduced to 2-thienylethylamine using a NaBH₄/CuSO₄/Amberlyst-15 system, with yields reaching 85%. google.com

Hofmann Degradation of 3-(2-Thienyl)propionamide

The Hofmann degradation, or Hofmann rearrangement, offers a method to synthesize 2-(2-thienyl)ethylamine from 3-(2-thienyl)propionamide. epo.orggoogle.com This reaction involves treating the primary amide with a halogen (such as bromine) and a strong base (like sodium hydroxide). wikipedia.orgbyjus.com The process results in the removal of the carbonyl group, yielding a primary amine with one less carbon atom. wikipedia.orgbyjus.com This method has been historically used for the preparation of 2-(2-thienyl)ethylamine. epo.orggoogle.com

Grignard Reactions Involving Halothiophenes (e.g., 2-Bromothiophene)

Grignard reagents derived from halothiophenes are versatile intermediates in the synthesis of thienylethylamine derivatives. 2-Bromothiophene is a common starting material, which upon reaction with magnesium, forms 2-thienylmagnesium bromide. google.comgoogle.comsmolecule.com This Grignard reagent can then be reacted with various electrophiles. For example, reaction with ethylene (B1197577) oxide yields 2-thiophene ethanol, which can subsequently be converted to 2-thienylethylamine. patsnap.comgoogle.comgoogle.comsmolecule.com This pathway is a key part of a multi-step synthesis starting from inexpensive thiophene. patsnap.comgoogle.comgoogle.com

Table 1: Grignard Reaction Conditions for 2-Thiophene Ethanol Synthesis google.comgoogle.com

| Anhydrous Solvent | Reactant Ratio (Mg:2-Bromothiophene) | Ethylene Oxide:2-Bromothiophene (Weight Ratio) | Reaction Temperature (°C) |

| Ether, n-butyl ether, toluene (B28343), or THF | 1:1 - 1:1.8 | 0.2:1 - 0.5:1 | 0-20 |

| Toluene and THF (1:1 mol ratio) | 1:1.35 | 0.35:1 | 9 |

| Ether | 1:1 | 0.2:1 | 0 |

Amination Reactions (e.g., of Phthalimide (B116566) Derivatives)

The Gabriel synthesis provides a well-established method for the preparation of primary amines, including 2-(2-thienyl)ethylamine. google.com This process involves the N-alkylation of potassium phthalimide with a suitable substrate. wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com In this context, a 2-(2'-thienyl)ethyl derivative with a good leaving group, such as a halide or sulfonate, is used. google.com For example, 2-(2'-thienyl)ethanol can be converted to N-2-(2'-thienyl)ethyl phthalimide, which is then treated with a reagent like diethylenetriamine (B155796) or hydrazine (B178648) to release the primary amine. google.comepo.orgjustia.com This method is advantageous as it typically avoids the formation of over-alkylation products that can occur with direct amination. google.commasterorganicchemistry.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic reactions producing thienylethylamine derivatives are highly dependent on the careful optimization of reaction parameters. Key factors that are manipulated to achieve desired outcomes include the choice of solvent, reaction temperature, and the stoichiometry of reactants and catalysts.

Research into the synthesis of related heterocyclic compounds, such as 2-iminothiazoles, provides a model for optimizing amine-based reactions. researchgate.net The optimization process often begins by screening various solvents. For instance, in a model three-component reaction, switching the solvent from water or N,N-dimethylformamide (DMF) to dichloromethane (B109758) (CH₂Cl₂) and subsequently to ethanol or tetrahydrofuran (THF) resulted in a significant increase in product yield from trace amounts to as high as 80%. researchgate.net

Temperature is another critical variable. A decrease in temperature from room temperature to 10–15 °C has been shown to improve yields by minimizing side reactions. researchgate.net Furthermore, adjusting the molar ratio of the amine reactant can have a substantial impact. Using a slight excess of the amine (e.g., 1.2 equivalents) can push the reaction equilibrium towards the product, leading to improved yields, in some cases reaching up to 89%. researchgate.net However, prolonging the reaction time does not always lead to better results and can be optimized to balance yield and efficiency. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions for synthesizing related thienyl-substituted compounds, optimization involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., DPPE, TFP), and additives (e.g., K₃PO₄, DIPEA). rsc.orgsemanticscholar.org The optimal conditions are highly specific to the desired product; for example, the synthesis of conjugated enediynes was optimized using Pd(OAc)₂/DPPE with K₃PO₄ in THF at 60°C, while the formation of unsymmetrical 1,3-diynes required Pd₂(dba)₃/TFP with DIPEA in DMF at 80°C. rsc.orgsemanticscholar.org

| Entry | Solvent | Temperature (°C) | Amine (Equivalents) | Yield (%) |

| 1 | Water | Room Temp | 1.0 | Trace |

| 2 | Water | 10-15 | 1.0 | 25 |

| 3 | DMF | Room Temp | 1.0 | Trace |

| 4 | DMF | 10-15 | 1.0 | 18 |

| 5 | CH₂Cl₂ | 10-15 | 1.0 | 55 |

| 6 | Ethanol | 10-15 | 1.0 | 70 |

| 7 | THF | 10-15 | 1.0 | 80 |

| 8 | THF | 10-15 | 1.2 | 89 |

| This table is based on a model reaction for the synthesis of 2-iminothiazoles and illustrates common optimization parameters applicable to amine derivatives. researchgate.net |

Synthesis of Substituted Thienylethylamine Derivatives

The primary amine group of thienylethylamine serves as a versatile handle for the synthesis of a wide array of derivatives through various chemical transformations.

Schiff bases, characterized by an azomethine or imine group (>C=N–), are readily synthesized through the condensation reaction of a primary amine, such as 2-(2-thienyl)ethylamine, with a carbonyl compound (an aldehyde or a ketone). scispace.comresearchgate.net The reaction mechanism involves a nucleophilic attack by the amine's nitrogen atom on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. scispace.comnih.gov This intermediate then undergoes dehydration, often catalyzed by a trace amount of acid or base, to yield the final imine product. scispace.com The formation of the Schiff base is a reversible process, and the reaction is typically driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus. researchgate.net Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. researchgate.net

Acylation is a fundamental transformation for converting amines into amides. The primary amine of a thienylethylamine derivative can be acylated using common acylating agents like acetic anhydride (B1165640) or acetyl chloride. psu.edu This reaction provides a method for protecting the amine group or for synthesizing derivatives with altered chemical properties. psu.edu In some cases, the reaction can be carried out under solvent-free and catalyst-free conditions by simply heating a neat mixture of the amine and the acylating agent. psu.edu

However, for less reactive substrates or to achieve milder reaction conditions, various catalysts are employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. utrgv.edu The mechanism involves the formation of a reactive acylpyridinium ion, which is then attacked by the alcohol or amine. utrgv.edu Other efficient catalysts include Lewis acids such as copper(II) triflate (Cu(OTf)₂) and bismuth(III) triflate (Bi(OTf)₃), as well as phosphines. psu.eduorganic-chemistry.org The choice of catalyst and solvent (commonly dichloromethane or acetonitrile) depends on the specific substrate and the desired reaction efficiency. psu.edu For the acylation of thiophene itself, solid-acid catalysts like Hβ zeolite have proven effective with acetic anhydride, achieving high conversion rates.

Thienylethylamine has been utilized in the synthesis of n-type organic semiconductor materials, specifically small aromatic core diimides. These compounds are prepared by reacting 2-(2-thienyl)ethylamine with aromatic dianhydrides. rsc.org For example, N,N′-bis[2-(2-thienyl)ethyl]-benzene-1,2,4,5-tetracarboxylic diimide and N,N′-bis[2-(2-thienyl)ethyl]-napthalene-1,4,5,8-tetracarboxylic diimide have been successfully synthesized. rsc.org The synthesis is typically performed by stirring the thienylethylamine with the corresponding dianhydride (pyromellitic dianhydride or 1,4,5,8-naphthalenetetracarboxylic dianhydride) in a solvent such as DMF at an elevated temperature of 110 °C. This method has been shown to produce the desired diimide products in high yields, which can be further purified by vacuum sublimation. rsc.org

| Diimide Product | Dianhydride Reactant | Yield (%) | Melting Point (°C) |

| N,N′-bis[2-(2-thienyl)ethyl]-benzene-1,2,4,5-tetracarboxylic diimide | Pyromellitic Dianhydride | 92 | 227.4 |

| N,N′-bis[2-(2-thienyl)ethyl]-napthalene-1,4,5,8-tetracarboxylic diimide | 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 83 | 277.1 |

| Data sourced from Palai et al. rsc.org |

The piperazine-2,5-dione and piperidine-2,6-dione scaffolds are important motifs in many bioactive molecules. nih.govnih.govcsu.edu.au Synthetic routes to these heterocyclic systems can be adapted to incorporate a thienylethyl moiety. A general method for synthesizing N-substituted piperidine-2,6-diones involves a two-step process. First, an amine is reacted with an anhydride, such as glutaric anhydride, in a solvent like toluene under reflux. researchgate.net The resulting intermediate is then cyclized using a coupling agent, for example, 1,1'-carbonyldiimidazole (B1668759) (CDI) in chloroform, to form the final dione (B5365651) ring system. researchgate.net By employing a thienylethylamine as the starting amine in such a sequence, it is possible to generate piperidine-2,6-diones bearing a thienylethyl substituent. Similarly, tryptamine (B22526) has been used in Ugi cascade reactions to produce tryptamine-piperazine-2,5-dione conjugates, suggesting that thienylethylamine could be a viable substrate for multicomponent reactions to build diverse heterocyclic libraries. nih.gov

The synthesis of single-enantiomer compounds is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. rsc.orgnih.gov For chiral amines like thienylethylamine analogues, stereoselective synthesis aims to produce a specific enantiomer or diastereomer in high purity. Several strategies can be employed to achieve this.

One approach is the use of chiral auxiliaries. For example, diacetone-d-glucose (B1670380) has been used as a chiral alcohol for the diastereoselective preparation of sulfinates, which are precursors to other chiral molecules. nih.gov A convergent synthesis strategy allows for the preparation of diverse chiral amine building blocks that can then be reacted with a common intermediate. beilstein-journals.org This has been used to create chiral cyclopentyl- and cyclohexylamine (B46788) derivatives. beilstein-journals.org

Catalytic asymmetric synthesis is another powerful tool. Chiral phosphoric acids have been successfully used as catalysts in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, producing products with high enantioselectivity. ifremer.fr Furthermore, engineered enzymes, such as carbonyl reductase variants, have been developed to perform asymmetric synthesis, yielding chiral lactones with excellent stereoselectivities (up to 99% ee). rsc.org Such biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis. rsc.org These established principles of stereoselective synthesis are directly applicable to the development of chiral thienylethylamine analogues for various applications.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. libretexts.org This reactivity is central to many derivatization strategies, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

As a good nucleophile, the primary amine of 1,2-Di(2-thienyl)ethylamine is expected to readily participate in nucleophilic substitution reactions. libretexts.org It can attack electrophilic carbon centers, such as those in halogenoalkanes, displacing a leaving group. For instance, in reactions with primary halogenoalkanes like bromoethane, the amine would attack the partially positive carbon atom, leading to the formation of a secondary amine. chemguide.co.uk

This process, however, can lead to multiple substitutions. The resulting secondary amine is also nucleophilic and can react with another molecule of the halogenoalkane to form a tertiary amine. This sequence can continue to produce a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four alkyl groups. chemguide.co.uk To achieve selective mono-alkylation and favor the formation of the secondary amine, reaction conditions such as using a large excess of the initial amine are often employed. chemguide.co.uk

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. bibliotekanauki.plresearchgate.net This acid-catalyzed, reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org this compound would react with various carbonyl compounds to yield the corresponding N-substituted imines. The formation of these C=N double bonds is a crucial transformation in organic synthesis and coordination chemistry. researchgate.netscirp.org

Schiff bases derived from thiophene-containing amines have been synthesized and characterized. For example, a chiral imine was obtained from the direct condensation of an amine with a thiophene (B33073) aldehyde, highlighting the feasibility of this reaction. nih.gov The resulting imine was identified as a potential N,S-bidentate Schiff base ligand, suitable for forming metal complexes. nih.gov

Table 1: Examples of Carbonyl Reactants for Schiff Base Formation

| Reactant Type | Example Compound | Expected Product Type |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | N-benzylidene-1,2-di(2-thienyl)ethylamine |

| Heterocyclic Aldehyde | Thiophene-2-carboxaldehyde | N-(thiophen-2-ylmethylene)-1,2-di(2-thienyl)ethylamine |

| Aliphatic Ketone | Acetone | N-(propan-2-ylidene)-1,2-di(2-thienyl)ethylamine |

| Aromatic Ketone | Acetophenone | N-(1-phenylethylidene)-1,2-di(2-thienyl)ethylamine |

Amidation and Acylation Reactions

The amine group of this compound can be readily acylated by reacting with carboxylic acid derivatives such as acid chlorides, anhydrides, or esters to form amides. libretexts.orgresearchgate.net These reactions are fundamental in peptide synthesis and for introducing acyl groups to modify the molecule's properties. The reaction with an acid chloride, for example, is typically rapid and proceeds by nucleophilic acyl substitution, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. acs.org

Research has demonstrated the efficient N-acylation of the closely related compound, thiophene-2-ethylamine (B45403), with various reagents to produce amides in high yields. acs.orgacs.org For instance, it was successfully N-acylated with benzoic acid derivatives and other carboxylic acids, indicating that the amine functionality is highly susceptible to this transformation. acs.orgacs.org

Table 2: Representative Amidation and Acylation Reactions

| Acylating Agent | Amine Substrate (Analog) | Base/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | 2-(3-Thienyl)ethylamine | Not specified | N-(2-(3-thienyl)ethyl)benzamide | 70% | acs.org |

| m-Toluic Acid | 2-(3-Thienyl)ethylamine | Not specified | N-(2-(3-thienyl)ethyl)-3-methylbenzamide | 98% | acs.org |

| Carboxylic Acid Chloride | Thiophene ethylamine (B1201723) | Triethylamine (TEA) | Thiophene Ethylamide | Not specified | acs.org |

| Tetrazole-based active ester | Thiophene-2-ethylamine | Not specified | N-acylated amide | 83% | acs.org |

Complexation with Metal Ions and Coordination Chemistry

The presence of both a nitrogen donor in the amine group and sulfur donors in the thiophene rings makes this compound a potential multidentate ligand for coordinating with metal ions. Schiff bases, which are readily synthesized from primary amines, are particularly well-known for their ability to form stable complexes with a wide variety of metal ions. researchgate.net

A Schiff base derived from a thiophene aldehyde and an amine was reported to be a suitable N,S-bidentate ligand. nih.gov Similarly, Schiff bases derived from this compound could act as multidentate ligands, coordinating to a metal center through the imine nitrogen and the sulfur atoms of the thiophene rings. Such ligands have been used to synthesize complexes with metals like zinc(II), cadmium(II), and palladium(II). acs.org The structural flexibility and tunable electronic properties of these ligands are valuable in the development of catalysts and functional materials. researchgate.net

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system. The lone pair of electrons on the sulfur atom participates in the π-electron system, making the ring aromatic and more reactive towards electrophilic substitution than benzene. chemicalbook.comchemenu.com

Thiophene readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. chemicalbook.com Substitution occurs preferentially at the C2 (α) position, which is adjacent to the sulfur atom, as the intermediate carbocation is more stabilized at this position. pearson.comresearchgate.net Since in this compound both thiophene rings are connected to the ethylamine chain at their C2 positions, the most reactive site for electrophilic substitution on both rings is expected to be the C5 position.

Functionalization at the C5 position allows for the introduction of a wide range of substituents, further modifying the molecule's structure and properties. These reactions are typically carried out under milder conditions than those required for benzene. chemicalbook.compearson.com

Table 3: Common Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Typical Reagent | Expected Product (on one ring) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1-(2-thienyl)ethyl)thiophene |

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 5-Nitro-2-(1-(2-thienyl)ethyl)thiophene |

| Acylation (Friedel-Crafts) | Acetyl Chloride / SnCl₄ | 1-(5-(1-(2-Thienyl)ethyl)thiophen-2-yl)ethan-1-one |

| Sulfonation | Concentrated H₂SO₄ | 5-(1-(2-Thienyl)ethyl)thiophene-2-sulfonic acid |

Intramolecular and Intermolecular Cyclization Reactions

The presence of the nucleophilic amine in close proximity to the reactive thiophene rings makes this compound and its derivatives prime candidates for cyclization reactions, leading to the formation of novel heterocyclic frameworks.

A significant application of this compound's precursor, 2-(2-thienyl)ethylamine, is in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. These compounds are of considerable interest in medicinal chemistry. The cyclization is typically achieved through a Pictet-Spengler-type reaction, where the ethylamine derivative reacts with an aldehyde or a ketone in the presence of an acid catalyst.

For instance, N-substituted 2-(2-thienyl)ethylamines can be cyclized with formaldehyde (B43269) or dimethoxymethane (B151124) to yield the corresponding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. google.comgoogle.com This reaction is a key step in the synthesis of important pharmaceutical compounds. The general scheme involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich thiophene ring.

While direct examples of the cyclization of this compound are not prevalent in the literature, the established reactivity of its mono-thienyl analogue strongly suggests that it would undergo similar transformations. The presence of the second thienyl group could potentially lead to more complex polycyclic structures or influence the regioselectivity of the cyclization.

| Reactant(s) | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(2-thienyl)ethylamine | Formaldehyde, HCl, high temperature | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | semanticscholar.org |

| N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine | Formaldehyde | Ticlopidine | google.com |

| 2-(2-thienyl)ethylamine derivatives | Alkylation followed by cyclization with formaldehyde or dimethoxymethane | Substituted thieno[3,2-c]pyridine derivatives | google.com |

Catalyst Roles and Reagent Applications

The structural features of this compound suggest its potential utility as a ligand in catalysis and as a reagent in organic synthesis, although specific examples are not widely reported. The presence of a primary amine and two thiophene rings, which can also coordinate to metals through their sulfur atoms, makes it a potential bidentate or even tridentate ligand.

The ability of related thienylethylamine derivatives to act as ligands for transition metals is known. For example, 2-thiopheneethylamine has been used to synthesize Schiff base ligands whose metal complexes have been investigated for catalytic activity. researchgate.net These complexes can catalyze various organic transformations. The chelation of a metal ion by the ethylamine and the thiophene sulfur atoms can create a stable catalytic center, influencing the reactivity and selectivity of the catalyzed reaction.

As a reagent, the nucleophilic amine of this compound can be employed in various bond-forming reactions. It can participate in Michael additions, act as a base, or be a precursor for the synthesis of more complex molecules. The dithienyl moiety can also play a role in directing reactions or stabilizing intermediates. The potential for this compound to act as a chiral resolving agent, if prepared in an enantiomerically pure form, is also a possibility, given the presence of a chiral center at the carbon atom bearing the amino group.

| Application | Plausible Role of this compound | Basis for Plausibility |

|---|---|---|

| Ligand in Homogeneous Catalysis | Can act as a bidentate or tridentate ligand for transition metals, forming stable complexes that can catalyze organic reactions. | Known coordination chemistry of thiophene and ethylamine moieties. researchgate.net |

| Asymmetric Synthesis | If resolved into its enantiomers, it could be used as a chiral ligand or auxiliary to induce stereoselectivity in chemical reactions. | Presence of a stereocenter at the ethylamine-bearing carbon. |

| Building Block in Organic Synthesis | The primary amine can serve as a nucleophile or a base in various synthetic transformations. | Standard reactivity of primary amines. |

Spectroscopic and Structural Characterization of Thienylethylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For thienylethylamine derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom.

The ¹H NMR spectra of thienylethylamine derivatives are characterized by signals corresponding to the thiophene (B33073) rings, the ethylamine (B1201723) backbone, and any substituents. The chemical shifts (δ) are influenced by the electron density around the protons, while coupling constants (J) reveal information about the connectivity of adjacent protons.

In derivatives such as Schiff bases formed from thienylethylamines, the imine proton (-N=CH-) typically appears as a singlet in the downfield region, for instance at 8.38 ppm. nih.gov The aromatic protons of the thiophene ring usually appear as multiplets or distinct doublets and triplets between 7.06 and 7.38 ppm. nih.gov The methylene (B1212753) protons of the ethylamine bridge (=N-CH₂ and -N-CH₂) show signals that can be multiplets, for example around 3.68 ppm and 2.76 ppm, respectively. nih.gov Alkyl groups on the nitrogen, such as in N,N-diethyl derivatives, will exhibit characteristic quartet and triplet signals. nih.gov

For example, in a specific Schiff base derived from 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the imine proton (CH=N) resonates as a singlet at 8.89 ppm. scispace.com The aromatic protons show distinct signals, including a doublet at 8.26 ppm and triplets at 7.46 and 7.04 ppm. scispace.com The protons of the tetrahydrobenzo[b]thiophene moiety appear as multiplets in the upfield region. scispace.com

The analysis of coupling constants is crucial for assigning the positions of substituents on the thiophene ring. For instance, the coupling constant between H-4 and H-5 in a thiophene ring is typically around 5.0 Hz. conicet.gov.ar

Table 1: Representative ¹H NMR Data for a Thienylethylamine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N=CH | 8.38 | s | - |

| Ar-H | 7.38 | td | 4.29, 1.34 |

| Ar-H | 7.29 | dd | 4.44, 2.96 |

| Ar-H | 7.06 | m | - |

| =N-CH₂ | 3.68 | m | - |

| (CH₃-CH₂)₂-N-CH₂ | 2.76 | m | - |

| (CH₃-CH₂)₂-N | 2.59 | q | 7.31 |

| (CH₃-CH₂)₂-N | 1.04 | t | 7.31 |

Data sourced from a study on a thiophene-derived Schiff base. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In thienylethylamine derivatives, the carbon of the imine group (C=N) is typically observed in the range of 154-166 ppm. nih.govconicet.gov.ar The carbons of the thiophene ring resonate in the aromatic region, generally between 125 and 143 ppm. nih.govconicet.gov.ar The carbons of the ethylamine chain appear at higher field strengths. For instance, the =N-CH₂ carbon may appear around 55-60 ppm, while other aliphatic carbons are found further upfield. nih.gov

For example, a specific thiophene-derived Schiff base showed the imine carbon at 154.7 ppm and thiophene carbons at 142.48, 130.0, 128.5, and 127.1 ppm. nih.gov The ethylamine bridge carbons were observed at 59.4 ppm (=N-CH₂) and 53.3 ppm (CH₂-N). nih.gov

Table 2: Representative ¹³C NMR Data for a Thienylethylamine Schiff Base Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -N=CH- | 161.6 |

| Ar-C (Thiophene) | 136.2, 135.1, 133.6, 128.3 |

| =N-CH₂ | 54.8 |

| CH₂-N-CH₂-CH₃ | 53.3 |

| CH₂-N-(CH₂-CH₃)₂ | 45.3 |

| CH₂-N-(CH₂-CH₃)₂ | 8.98 |

Data from a study on a thiophene-derived Schiff base and its metal complex. nih.gov

For complex structures, one-dimensional NMR spectra can be ambiguous. Two-dimensional (2D) NMR techniques are invaluable for definitive structural assignment.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the molecule. sdsu.edu It is particularly useful for tracing the spin systems in the ethylamine chain and within the thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). wisc.edu HMBC is crucial for connecting different fragments of a molecule, for example, linking the ethylamine side chain to the thiophene ring and identifying quaternary carbons. wisc.edu

These advanced techniques have been successfully employed to confirm the structures of various thiophene-containing compounds, including complex Schiff bases and their metal complexes. otago.ac.nz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. msu.edu

The IR spectra of thienylethylamine derivatives display characteristic absorption bands that confirm the presence of key functional groups.

N-H Vibrations : In primary amines, two N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region, while secondary amines show a single band in this region. spectroscopyonline.com The N-H bending vibration (wag) also provides information to distinguish between primary and secondary amines. spectroscopyonline.com

C=N Vibrations : The stretching vibration of the imine (C=N) group in Schiff base derivatives is a strong indicator, typically appearing in the 1613-1633 cm⁻¹ range. nih.govmdpi.com

C=O Vibrations : If the thienylethylamine derivative contains a carbonyl group (e.g., an amide or ketone), a strong C=O stretching band will be present in the region of 1650-1800 cm⁻¹.

C≡N Vibrations : For derivatives containing a nitrile group, a sharp, medium-intensity C≡N stretching band is expected around 2212-2242 cm⁻¹. semanticscholar.org

C-H Vibrations : Aromatic C-H stretching vibrations from the thiophene ring are usually found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethylamine chain appear just below 3000 cm⁻¹. nih.gov

Thiophene Ring Vibrations : The C=C stretching vibrations within the thiophene ring are observed in the 1427-1432 cm⁻¹ region. nih.gov The C-S stretching vibration is typically found at lower wavenumbers, for example, around 850 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Thienylethylamine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (sp², aromatic) | Stretch | ~3100 - 3000 |

| C-H (sp³, aliphatic) | Stretch | ~3000 - 2850 |

| C≡N (nitrile) | Stretch | ~2260 - 2210 scispace.com |

| C=N (imine) | Stretch | ~1690 - 1620 nih.gov |

| C=C (thiophene) | Stretch | ~1430 nih.gov |

| C-N (amine) | Stretch | ~1250 - 1020 nih.gov |

| C-S (thiophene) | Stretch | ~860 - 840 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For thienylethylamine derivatives, the UV-Vis spectra typically show absorptions due to π → π* and n → π* transitions. The thiophene ring, being an aromatic system, contributes significantly to the π → π* transitions. In Schiff base derivatives, the conjugated system including the imine bond and the aromatic rings leads to characteristic absorption bands.

For example, a thiophene-derived Schiff base in a DMSO solution exhibited two main absorption bands: one at 268 nm, attributed to a π → π* transition, and another at 283 nm, assigned to an n → π* transition. nih.gov The formation of metal complexes with these ligands can cause shifts in these absorption bands, providing evidence of coordination. mdpi.com The specific wavelengths and intensities of absorption are sensitive to the solvent and the nature of any substituents on the aromatic rings. conicet.gov.ar

Analysis of Electronic Transitions (π-π, n-π)

The electronic absorption spectra of thienylethylamine derivatives, recorded using UV-Vis spectroscopy, are characterized by transitions involving π and non-bonding (n) electrons. The presence of aromatic thiophene rings and the nitrogen atom of the ethylamine group gives rise to specific absorption bands corresponding to π-π* and n-π* transitions.

The π → π* transitions are typically high-energy and result in strong absorption bands, often found in the near UV region. ijprajournal.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene rings. The intensity of these absorptions, indicated by the molar absorptivity (ε), is generally high (ε > 10,000 M⁻¹cm⁻¹). upi.edu The presence of conjugated thiophene rings can lead to a red shift (bathochromic shift) in the absorption maximum compared to simpler aromatic systems. nih.gov

The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amine group to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower energy and have significantly weaker absorption intensities (ε < 100 M⁻¹cm⁻¹) compared to π-π* transitions. upi.edumsu.edu They appear as a separate band or a shoulder at longer wavelengths. The specific wavelengths and intensities of these transitions are sensitive to the molecular environment and solvent polarity. upi.edunih.gov

| Transition Type | Typical Wavelength (λmax) Range (nm) | Typical Molar Absorptivity (ε) (M-1cm-1) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | 200 - 350 | > 10,000 | Excitation from π bonding to π antibonding orbital |

| n → π | 300 - 400 | 10 - 100 | Excitation from non-bonding (N atom) to π antibonding orbital |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of thienylethylamine derivatives through analysis of their fragmentation patterns.

The molecular weight of 1,2-Di(2-thienyl)ethylamine (C₁₂H₁₃NS₂) is 235.35 g/mol . Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with soft ionization methods such as Atmospheric Pressure Chemical Ionization (APCI) are particularly effective. APCI typically generates a protonated molecular ion, [M+H]⁺, which allows for unambiguous determination of the molecular weight. spectroscopyonline.comub.edu

Under Electron Ionization (EI), commonly used in GC-MS, the molecular ion ([M]⁺˙) undergoes extensive fragmentation. The fragmentation patterns are predictable based on the stability of the resulting carbocations and radicals. uni-saarland.de For this compound, the most probable fragmentation pathway is the cleavage of the Cα-Cβ bond of the ethylamine backbone, which is a characteristic fragmentation for phenethylamines and related compounds. This cleavage results in the formation of stable, resonance-delocalized fragments.

Key fragmentation pathways for this compound would include:

Loss of a thienylmethyl radical (•CH₂C₄H₃S): This leads to the formation of a [CH(NH₂)C₄H₃S]⁺ ion.

Loss of a thienylmethanamine radical (•CH(NH₂)C₄H₃S): This results in the formation of a [CH₂C₄H₃S]⁺ ion, a stable thienylmethyl cation.

The relative abundance of these fragments provides structural information. For instance, in the mass spectrum of the related compound 1,2-diphenylethylamine, a major fragment corresponds to the loss of a benzyl (B1604629) group. nist.gov Similarly, for 2-(2-thienyl)ethylamine, a key peak arises from cleavage at the beta position to the ring. nih.gov

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₄NS₂]⁺ | 236 | Protonated molecular ion (common in APCI) |

| [M]⁺˙ | [C₁₂H₁₃NS₂]⁺˙ | 235 | Molecular ion (common in EI) |

| [M-C₅H₅S]⁺ | [C₇H₈NS]⁺ | 140 | Fragment from Cα-Cβ cleavage (loss of thienylmethyl radical) |

| [C₅H₅S]⁺ | [C₅H₅S]⁺ | 97 | Thienylmethyl cation (from Cα-Cβ cleavage) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement, conformation, and packing of molecules in the solid state. yorku.caomu.edu.tr

Dihedral angles, which describe the rotation around single bonds, are crucial for defining the molecular conformation. curlyarrows.comwikipedia.org In this compound, key dihedral angles include those between the planes of the two thiophene rings and the angle describing the torsion of the C-C bond in the ethylamine chain. Analysis of a closely related chiral imine, (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine, shows that the imine group is nearly coplanar with the thiophene ring, with a small dihedral angle of 5.1(8)°. nih.gov In contrast, the naphthyl group is almost perpendicular to the thiophene ring (dihedral angle of 83.79(13)°). nih.gov A similar analysis for this compound would reveal the relative orientation of the two thiophene rings, which could range from coplanar to perpendicular depending on steric and electronic factors.

| Planes/Groups Involved | Dihedral Angle (°) | Implication for Molecular Shape |

|---|---|---|

| Imine Group (C=N-C) and Thiophene Ring | 5.1(8) | Indicates near co-planarity, suggesting electronic conjugation. |

| Naphthyl Ring and Thiophene Ring | 83.79(13) | Indicates a nearly orthogonal arrangement, minimizing steric clash. |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. scirp.orgrsc.orgresearchgate.net In thienylethylamine derivatives, these can include conventional hydrogen bonds (N-H···N or N-H···S) and weaker interactions such as C-H···π contacts. C-H···π interactions, where a C-H bond points towards the electron-rich face of a thiophene ring, can be significant in directing the supramolecular assembly. nih.govscirp.org The analysis of crystal packing in related structures reveals that C-H···π interactions involving methyl groups or aromatic C-H bonds and the π-system of an aromatic ring are common. nih.govchemrxiv.org These interactions can link molecules into one-, two-, or three-dimensional networks, influencing the physical properties of the crystal. nih.gov

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| N-H···N/S Hydrogen Bonds | A hydrogen bond between the amine N-H and a nitrogen or sulfur atom of an adjacent molecule. | Strong, directional interaction often forming chains or dimers. |

| C-H···π Contacts | Interaction between an aliphatic or aromatic C-H bond and the π-electron cloud of a thiophene ring. | Stabilizes the crystal lattice by linking molecules into extended networks. nih.gov |

| π-π Stacking | Attractive interaction between the parallel faces of two thiophene rings. | Contributes to the cohesive energy and dense packing of molecules. rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a newly synthesized compound. This process provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as crucial evidence for the purity and correct empirical formula of the synthesized molecule. nih.govmdpi.com This verification is a critical step in the characterization of novel thienylethylamine derivatives and related heterocyclic structures.

In the study of thiophene-based compounds, elemental analysis is routinely employed to confirm the successful synthesis of target molecules. For instance, research on various complex heterocyclic derivatives incorporating a thiophene moiety demonstrates the application of this technique. The structures of these compounds are established by comparing the elemental analysis data with results from other spectroscopic methods like IR, NMR, and mass spectrometry. ijpsr.commdpi.com

Detailed research findings from the synthesis of various thiophene-containing compounds illustrate the precision of elemental analysis. For a series of metal complexes derived from a thiophene-based Schiff base, the elemental composition was confirmed with high accuracy. acs.org The analysis of a (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine Dichloro Cu(II) complex, for example, yielded experimental values that closely matched the calculated percentages for its molecular formula, C₁₁H₁₈Cl₂CuN₂S. acs.org

The following tables present elemental analysis data for several thienyl and thiophene-containing derivatives, showcasing the congruence between theoretical and experimental values.

Table 1: Elemental Analysis Data for Thiophene-Based Schiff Base Metal Complexes acs.org

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine Dichloro Cu(II) Complex | C₁₁H₁₈Cl₂CuN₂S | C | 38.32 | 38.39 |

| H | 5.26 | 5.43 | ||

| N | 8.12 | 8.45 | ||

| (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine Dichloro Zn(II) Complex | C₁₁H₁₈Cl₂N₂SZn | C | 38.12 | 38.28 |

| H | 5.23 | 5.24 | ||

| N | 8.08 | 8.00 | ||

| (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine Dichloro Cd(II) Complex | C₁₁H₁₈Br₂CdN₂S | C | 27.38 | 27.51 |

| H | 3.76 | 3.71 |

Similarly, complex thieno[2,3-b]thiophene (B1266192) derivatives have been synthesized and their structures validated through comprehensive analysis, including elemental composition. nih.gov The data for two such derivatives are provided below, demonstrating the successful synthesis and purity of the compounds.

Table 2: Elemental Analysis Data for Thieno[2,3-b]thiophene Derivatives nih.gov

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(phenylamino) ethanone) | C₂₉H₂₄N₂O₂S₂ | C | 70.13 | 71.23 |

| H | 4.87 | 4.37 | ||

| N | 5.64 | 5.34 | ||

| S | 12.91 | 12.96 | ||

| 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(4-chlorophenylamino) ethanone) | C₂₉H₂₂Cl₂N₂O₂S₂ | C | 61.59 | 60.79 |

| H | 3.92 | 3.87 | ||

| N | 4.95 | 4.90 |

Further examples from the literature underscore the importance of this verification method. The synthesis of a thiazole-based derivative incorporating a thiophene ring also relied on elemental analysis to confirm its composition. ijpsr.com

Table 3: Elemental Analysis for a Thiazole-Thiophene Derivative ijpsr.com

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| (4-((4-chlorophenyl) amino)-2-(4-ethoxyphenyl) amino) thiazol-5-yl) (thiophen-2-yl) methanone | C₂₀H₁₃Cl₂N₃OS₂ | C | 53.82 | 53.09 |

| H | 2.94 | 3.01 | ||

| N | 9.41 | 9.38 |

These findings collectively highlight that elemental analysis is an indispensable tool for confirming the empirical formula of novel thienylethylamine and thiophene-containing derivatives, providing a solid foundation for further spectroscopic and structural characterization.

Computational Chemistry and Theoretical Studies

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to predict how a small molecule (ligand), such as 1,2-Di(2-thienyl)ethylamine, might bind to a macromolecular target, typically a protein. scispace.com MD simulations can predict the stability of this binding over time, while docking provides a snapshot of the most likely binding pose and affinity.

The computational assessment of binding interactions for this compound involves several key methodological steps. scispace.com The process begins with the preparation of both the ligand and the target protein. scispace.com

Ligand and Protein Preparation:

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to find its most stable, lowest-energy conformation. scispace.com This step is critical as the ligand's conformation can significantly influence its binding.

Protein Preparation: The 3D crystal structure of a target protein is typically obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, removing water molecules not critical to binding, and repairing any missing residues.

Docking Procedure:

Software such as AutoDock or Glide is used to perform the molecular docking. mdpi.com The program systematically places the ligand into the active site of the protein, exploring numerous possible orientations and conformations.

A scoring function is then used to estimate the binding affinity for each pose. These functions calculate a score, often expressed as binding energy (e.g., in kcal/mol), which ranks the different poses. mdpi.com The pose with the most favorable score is considered the most likely binding mode. mdpi.com

Analysis of Interactions: Following the docking simulation, the resulting complex is analyzed to identify the specific molecular interactions that stabilize the binding. For a molecule like this compound, these interactions could include:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor.

Hydrophobic Interactions: The ethyl chain and the thiophene (B33073) rings can form hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic thiophene rings can engage in π-π stacking interactions with aromatic residues of the protein like phenylalanine, tyrosine, or histidine.

The stability of the predicted binding pose can be further validated using molecular dynamics simulations, which simulate the movement of atoms in the complex over time (e.g., 100-300 nanoseconds) to ensure the ligand remains stably bound. mdpi.comajchem-a.com

| Interaction Type | Potential Involving Group in this compound | Potential Interacting Protein Residue Types |

|---|---|---|

| Hydrogen Bond Donor | Amine (-NH2) | Aspartate, Glutamate, Serine |

| Hydrophobic Interactions | Thiophene Rings, Ethyl Backbone | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Thiophene Rings | Phenylalanine, Tyrosine, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgwjpsonline.com The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. researchgate.net QSAR models are widely used to predict the activity of new or untested chemicals. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors from the chemical structure. wjpsonline.com These descriptors quantify various physicochemical properties of the molecule. For this compound, numerous descriptors can be calculated using specialized software. wjpsonline.com These fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Key predicted physicochemical parameters include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures the molecule's lipophilicity or hydrophobicity. This is crucial for predicting how a compound will move through biological membranes. wjpsonline.com

Topological Polar Surface Area (TPSA): The surface area of all polar atoms in a molecule. TPSA is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. ambeed.com

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors (like the -NH2 group) and acceptors (like the sulfur atoms in the thiophene rings, although weakly). ambeed.com

Rotatable Bonds: The number of bonds that can rotate freely, which influences the conformational flexibility of the molecule. ambeed.com

| Descriptor/Parameter | Predicted Value/Count for this compound | Significance |

|---|---|---|

| Molecular Formula | C12H13NS2 | Basic atomic composition |

| Molecular Weight | 235.37 g/mol | Influences diffusion and transport |

| Consensus LogP | ~2.5 - 3.5 (Estimated) | Measures lipophilicity |

| Topological Polar Surface Area (TPSA) | ~65.5 Ų (Estimated, based on two thiophenes and one amine) | Predicts membrane permeability |

| Hydrogen Bond Donors | 1 (from -NH2 group) | Potential for specific interactions |

| Hydrogen Bond Acceptors | 2 (from S atoms in thiophene rings) | Potential for specific interactions |

| Number of Rotatable Bonds | 4 | Indicates molecular flexibility |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the molecule's flexibility is primarily due to rotation around the C-C single bonds of the ethylamine (B1201723) backbone.

The central C-C bond in the 1,2-diethylamine core is of particular interest. Rotation around this bond gives rise to different staggered and eclipsed conformations, analogous to the classic conformational analysis of 1,2-disubstituted ethanes like 1,2-dichloroethane. nih.govyoutube.com

The key conformations are:

Anti-conformation: The two bulky thiophene groups are positioned 180° apart from each other. This arrangement typically minimizes steric hindrance and is often the most stable, lowest-energy conformation. youtube.com

Gauche-conformation: The thiophene groups are positioned at a 60° dihedral angle to each other. This conformation is generally higher in energy than the anti-conformer due to steric repulsion between the bulky groups. youtube.com

Eclipsed-conformation: The groups on the adjacent carbons are directly aligned. These are high-energy transition states between staggered conformations and are not stable isomers. youtube.com

The relative stability of the anti and gauche conformers is determined by a balance of steric repulsion and potential dipole-dipole interactions between the polar thiophene rings. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), can predict the geometries and relative energies of these conformers, identifying the most probable shapes the molecule will adopt in different environments. researchgate.net

| Conformer | Thiophene-C-C-Thiophene Dihedral Angle | Predicted Relative Energy | Key Feature |

|---|---|---|---|

| Anti (Staggered) | ~180° | Lowest (Most Stable) | Minimal steric hindrance |

| Gauche (Staggered) | ~60° | Higher | Steric repulsion between thiophene groups |

| Eclipsed | 0° | Highest (Transition State) | Maximum steric and torsional strain |

Research Applications of Thienylethylamine Derivatives

Precursors and Building Blocks in Advanced Organic Synthesis

The chemical reactivity of the thiophene (B33073) ring and the ethylamine (B1201723) group allows these derivatives to be valuable starting materials and intermediates in the synthesis of a wide array of organic molecules.

Synthesis of Complex Heterocyclic Systems

Thiophene and its derivatives are fundamental building blocks in the construction of more complex heterocyclic systems. nih.gov The inherent aromaticity and the presence of the sulfur heteroatom provide a scaffold for creating diverse molecular architectures, many of which exhibit significant biological or material properties. nih.gov

Researchers have utilized thienylethylamine and related structures to synthesize a variety of fused and substituted heterocyclic compounds. For instance, enaminones derived from thiophene are versatile starting materials for constructing fused ring systems like pyrazoles, pyridines, pyrimidines, and triazines. nih.gov The general strategy involves reacting a thiophene derivative with various nucleophilic and electrophilic reagents to build new heterocyclic rings. nih.gov The resulting complex molecules are often investigated for potential pharmacological activities. nih.govsciencepublishinggroup.com

The synthesis can be achieved through various methods, including metal-catalyzed cross-coupling reactions like the Sonogashira coupling, which can be followed by intramolecular cyclization to form polycyclic systems such as tricyclic lactones. mdpi.com Other approaches involve multi-component reactions where a thiophene derivative is combined with other reactants to assemble the target heterocycle in a single step. nih.govmdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Thiophene Precursors

| Thiophene Precursor Type | Reagents/Reaction Type | Resulting Heterocyclic System | Reference |

| (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | Hydrazine (B178648) hydrate, Guanidine nitrate, etc. | Pyrazole, Pyridine, nih.govmdpi.comresearchgate.nettriazolo[1,5-α]pyrimidine | nih.gov |

| 2-Iodothieno[2,3-b]pyrazine-3-carboxylic acid | Terminal alkynes (Sonogashira coupling) | Tricyclic Lactones | mdpi.com |

| 5-Bromothiophene carboxylic acid | Pyrazole amines (Amidation, Suzuki coupling) | Pyrazole-thiophene amides | mdpi.com |

| Thiophene | Acylation, Reduction, Hydrolysis | 2-(2-thienyl)-ethylamine derivatives | epo.org |

Intermediate in the Production of Pharmaceutical Precursors

Thienylethylamine derivatives are critical intermediates in the synthesis of several high-profile pharmaceutical agents, particularly antiplatelet drugs. The thienopyridine core, often derived from a thiophene-containing starting material, is central to the mechanism of action for drugs like Ticlopidine, Clopidogrel, and Prasugrel. nih.govresearchgate.netresearchgate.net

The process for creating Clopidogrel and Prasugrel also relies on thienopyridine intermediates. researchgate.netgoogle.com Patents describe processes for preparing optically active derivatives which are essential for the final drug's efficacy. For instance, the synthesis of (S)-(+)-Clopidogrel involves the resolution of intermediates like methylamino(2-chlorophenyl)acetate, which is then coupled with a thienopyridine derivative. google.com Similarly, the synthesis of Prasugrel utilizes specific protected thienopyridine compounds as key starting materials. google.com

Table 2: Thienylethylamine Derivatives as Pharmaceutical Intermediates

| Thienyl Intermediate | Target Drug | Synthetic Significance | Reference |

| Thiophene | Ticlopidine | Serves as the initial starting material for a five-step synthesis of the thienopyridine core. | nih.govresearchgate.net |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Clopidogrel | A key precursor that is reacted with a chiral chlorophenyl derivative to form the final drug. | researchgate.netresearchgate.net |

| 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Prasugrel | An advanced intermediate in the synthesis pathway leading to Prasugrel. | google.com |

| 2-Thienylglycidic derivative | Clopidogrel | Used as a synthesis intermediate in a process for preparing 2-thienylethylamine derivatives. | nih.govgoogle.com |

Reagents for Derivatization in Chemical Research

In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a crucial step to enhance the detection and separation of analytes. ddtjournal.comnih.gov Derivatization involves chemically modifying a target molecule to improve its properties for analysis, such as increasing its ionization efficiency, improving chromatographic retention, or enabling specific detection methods. ddtjournal.comresearchgate.net

Compounds with primary amine groups, such as 2-thiopheneethylamine, are excellent candidates for derivatization. mdpi.comguidechem.com The primary amine can react with a variety of derivatization reagents to attach a tag that imparts desirable analytical characteristics. mdpi.comddtjournal.com For example, reagents can introduce a permanently charged group, significantly enhancing the signal in electrospray ionization mass spectrometry (ESI-MS). nih.gov This allows for the detection of compounds at very low concentrations. nih.govresearchgate.net While thienylethylamines themselves are the analytes, their reactive nature makes them suitable for these derivatization techniques, which are a cornerstone of modern bioanalysis. ddtjournal.comnih.gov

Table 3: Common Derivatization Reagents for Primary Amines

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Purpose of Derivatization | Reference |

| Dansyl chloride | Dns-Cl | Primary and secondary amines, phenols | Enhances ionization efficiency and provides a specific product ion for MS/MS detection. | ddtjournal.comresearchgate.net |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Improves chromatographic separation and detection sensitivity. | nih.govresearchgate.net |

| Diethyl ethoxymethylenemalonate | DEEMM | Primary and secondary amines | Offers good quantitation limits and a wide dynamic linear range in LC-MS. | nih.govresearchgate.net |

| 2,4,6-Trimethylpyrylium tetrafluoroborate | TMPy | Primary amines | A small molecule that reacts efficiently to improve signal-to-noise ratios in MALDI-MS. | mdpi.com |

Applications in Materials Science and Polymer Chemistry

The incorporation of thienylethylamine derivatives into materials can impart unique electronic, chemical, and physical properties, leading to applications in nanomaterials and polymer science.

Functionalization of Nanomaterials (e.g., Multiwall Carbon Nanotubes)